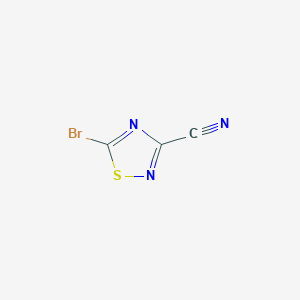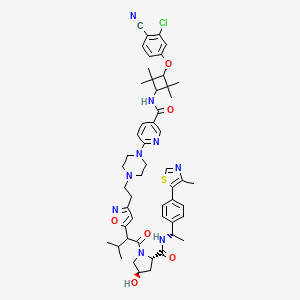
N-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-6-(4-(2-(5-(1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)isoxazol-3-yl)ethyl)piperazin-1-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-6-(4-(2-(5-(1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)isoxazol-3-yl)ethyl)piperazin-1-yl)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-6-(4-(2-(5-(1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)isoxazol-3-yl)ethyl)piperazin-1-yl)nicotinamide typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
- Formation of the cyclobutyl ring through a cyclization reaction.
- Introduction of the chloro and cyano groups via substitution reactions.
- Coupling reactions to attach the nicotinamide and piperazine moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
- Implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-6-(4-(2-(5-(1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)isoxazol-3-yl)ethyl)piperazin-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to active sites: Inhibiting or activating enzyme activity.
Modulation of signaling pathways: Affecting cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-6-(4-(2-(5-(1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)isoxazol-3-yl)ethyl)piperazin-1-yl)nicotinamide analogs.
Other cyclobutyl-containing compounds: With similar structural features but different functional groups.
Eigenschaften
Molekularformel |
C52H62ClN9O6S |
|---|---|
Molekulargewicht |
976.6 g/mol |
IUPAC-Name |
N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-6-[4-[2-[5-[1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]ethyl]piperazin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C52H62ClN9O6S/c1-30(2)44(48(66)62-28-38(63)24-41(62)47(65)57-31(3)33-9-11-34(12-10-33)45-32(4)56-29-69-45)42-23-37(59-68-42)17-18-60-19-21-61(22-20-60)43-16-14-36(27-55-43)46(64)58-49-51(5,6)50(52(49,7)8)67-39-15-13-35(26-54)40(53)25-39/h9-16,23,25,27,29-31,38,41,44,49-50,63H,17-22,24,28H2,1-8H3,(H,57,65)(H,58,64)/t31-,38+,41-,44?,49?,50?/m0/s1 |
InChI-Schlüssel |
HRMCHPZINQOIFC-DEMACNEKSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)C(C4=CC(=NO4)CCN5CCN(CC5)C6=NC=C(C=C6)C(=O)NC7C(C(C7(C)C)OC8=CC(=C(C=C8)C#N)Cl)(C)C)C(C)C)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)CCN5CCN(CC5)C6=NC=C(C=C6)C(=O)NC7C(C(C7(C)C)OC8=CC(=C(C=C8)C#N)Cl)(C)C)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


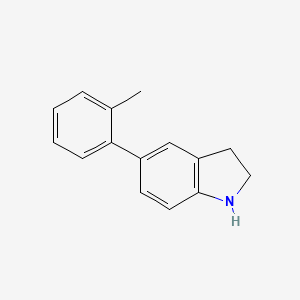


![Methyl 5-([1,1'-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate](/img/structure/B12856456.png)
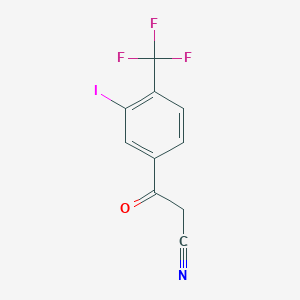
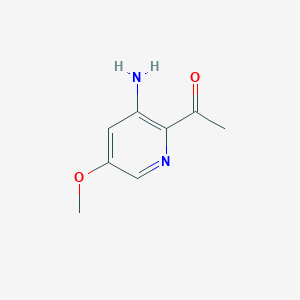
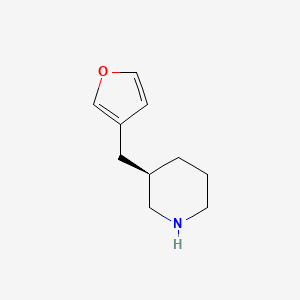
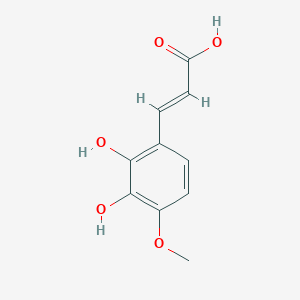


![4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole](/img/structure/B12856506.png)


